1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15871277
Molecular Formula: C15H22N2OS
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2OS |
|---|---|
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 1-[2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 |
| Standard InChI Key | UMCHFHHDJYDSOX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C |
Introduction
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety. This compound belongs to a broader class of molecules that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The combination of the pyridine and pyrrolidine rings contributes to its chemical reactivity and potential therapeutic applications, particularly in pharmacology and drug design.
Synthesis
The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. Specific conditions are critical for optimizing yields and purity during synthesis. While detailed synthesis protocols are not widely available in the literature, it is generally understood that such compounds require careful control of reaction conditions to achieve desired outcomes.
Biological Activities and Potential Applications
Compounds similar to 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit various biological activities, including potential therapeutic applications in treating infections, cancer, and neurodegenerative diseases. The unique combination of structural features positions this compound as an interesting candidate for further research in drug discovery and development.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone | tert-Butylthio and pyrrolidine | Potential therapeutic applications | Distinct chemical reactivity |
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Methoxy group instead of thio | Antidepressant properties | Enhanced solubility |
| 4-(tert-Butyl)-pyridine | Lacks pyrrolidine moiety | Limited bioactivity | Simpler structure |
| 6-Methylpyridin-3-one | Carbonyl instead of ethanone | Antimicrobial activity | More reactive due to carbonyl |
Research Findings and Future Directions
Interaction studies involving 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically focus on its binding affinities with various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess interactions with enzymes or receptors relevant to disease states. Findings from these studies are crucial for understanding how modifications to the compound might enhance its therapeutic profile.
Given the limited availability of specific research findings directly related to this compound, further studies are needed to fully elucidate its potential applications and mechanisms of action. The compound's unique structural features suggest it could be a valuable candidate for medicinal chemistry research aimed at developing new therapeutic agents.
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